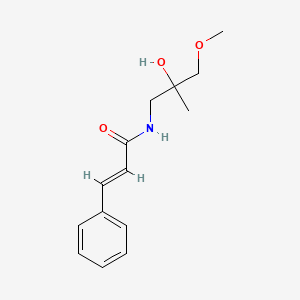

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBPDDQMEGTVQT-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide bond can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide exhibits antimicrobial properties against several pathogens. Studies have shown that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent activity against these strains .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications for conditions characterized by inflammation .

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties, which are essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Research indicates that compounds with structural similarities to this cinnamamide derivative exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values for similar compounds have been reported, suggesting that this compound may also possess similar anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cinnamic Acid Derivative | HepG2 | 53.20 |

| This compound | TBD | TBD |

Potential in Neurological Disorders

Cinnamamide derivatives have been explored for their potential in treating neurological disorders such as epilepsy. Some studies suggest that modifications in the structure of cinnamamide compounds can enhance their anticonvulsant activity, making them candidates for further research in this area .

Industrial Applications

This compound is utilized in the development of advanced materials due to its unique structural properties. It serves as a building block for synthesizing more complex molecules, particularly in the field of polymer science and coatings .

Cytotoxicity Against Cancer Cells

In a study evaluating various cinnamic acid derivatives against HepG2 cells, it was found that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity. This suggests that structural modifications can significantly influence biological activity .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of cinnamic acid derivatives through their ability to inhibit COX enzymes and modulate NF-kB pathways. This aligns with the proposed mechanisms for this compound .

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide include other cinnamamide derivatives and cinnamates, which share the cinnamoyl nucleus but differ in their substituents.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for studying various biological processes and developing new therapeutic agents .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, often referred to as HMC, is a compound that has attracted considerable interest in the scientific community due to its potential biological activities. This compound features a cinnamamide backbone with specific hydroxyl and methoxy substitutions, which contribute to its unique pharmacological properties. Research into HMC has primarily focused on its antimicrobial and anticancer activities, along with its potential therapeutic applications in various medical fields.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, particularly:

- Staphylococcus species

- Enterococcus species

These findings suggest that HMC may be a promising candidate for the development of new antimicrobial agents to combat resistant bacterial infections.

Anticancer Activity

HMC's anticancer properties are currently under investigation, with several studies highlighting its potential efficacy against different cancer cell lines. The compound's mechanism of action may involve the modulation of biochemical pathways associated with cell proliferation and apoptosis. For instance, cinnamic acid derivatives have been noted for their ability to influence gene expression and enzyme activity, which could play a role in cancer treatment strategies .

The exact molecular mechanisms through which HMC exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various biomolecules, potentially leading to:

- Inhibition of specific enzymes involved in metabolic pathways

- Modulation of signaling pathways related to inflammation and cell survival

- Induction of apoptosis in cancer cells

These interactions highlight the need for further research to clarify the specific targets and pathways influenced by HMC .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other cinnamamide derivatives. The following table summarizes some key similarities and differences:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Specific substitution pattern |

| Cinnamamide | Antimicrobial | Basic structure without additional groups |

| Cinnamic acid derivatives | Antioxidant, Anticancer | Varying substituents affect bioactivity |

This comparative analysis underscores the significance of structural modifications in influencing biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of HMC demonstrated that it was effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, revealing that HMC had lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (such as A549 lung cancer cells) have shown that HMC can induce apoptosis at specific concentrations. The results indicated that treatment with HMC led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins. These findings suggest a potential pathway for therapeutic intervention in cancer treatment .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide and ensuring structural fidelity?

- Methodological Answer : The synthesis of cinnamamide derivatives typically involves coupling cinnamic acid with amine-bearing substituents. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) has been validated for structurally similar compounds (e.g., N-substituted cinnamamides) to preserve stereochemistry and functional group integrity . Characterization should include ¹H/¹³C NMR to confirm regioselectivity of methoxy and hydroxy groups, as well as HRMS for molecular weight validation . For purity assessment, HPLC with UV detection at 254 nm is recommended, as applied to analogous cinnamamide derivatives in pharmacological studies .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies should evaluate pH sensitivity, thermal degradation, and photolytic behavior. For instance, accelerated stability testing (e.g., 40°C/75% RH for 6 months) can identify decomposition pathways. LC-MS or GC-MS should monitor degradation products, as demonstrated for cinnamamide analogs in drug discovery pipelines . For reactive intermediates (e.g., oxidation of the hydroxy group), antioxidant buffers like ascorbic acid (0.1% w/v) may stabilize the compound during cell-based assays .

Q. What in vitro screening models are appropriate for initial biological evaluation of this compound?

- Methodological Answer : Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are validated models for cinnamamide derivatives, given their sensitivity to ROS-mediated apoptosis . Dose-response assays (0.1–100 μM) over 48–72 hours, with IC₅₀ calculations via MTT or resazurin reduction, are standard. Include positive controls like doxorubicin and validate results with flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the role of ROS-mitochondrial pathways in this compound’s bioactivity?

- Methodological Answer : Use fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) in time-lapse confocal microscopy. For mitochondrial apoptosis, measure cytochrome c release via subcellular fractionation and immunoblotting (e.g., Bax/Bcl-2 ratio) . CRISPR-Cas9 knockdown of pro-apoptotic genes (e.g., caspase-9) can confirm pathway specificity. Comparative studies with structurally simplified analogs (e.g., removal of methoxy groups) may isolate critical pharmacophores .

Q. How can researchers address discrepancies in reported IC₅₀ values across studies for cinnamamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. Perform meta-analyses of published IC₅₀ data (e.g., 3.2–28.7 μM for YLT26 analogs ) to identify outliers. Validate findings with orthogonal assays, such as clonogenic survival or 3D spheroid models, which better replicate tumor microenvironments .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?

- Methodological Answer : Orthotopic xenograft models (e.g., 4T1 murine breast cancer in BALB/c mice) allow efficacy and toxicity assessment. Administer the compound intraperitoneally (10–50 mg/kg/day) and monitor tumor volume via caliper or bioluminescence. Pharmacokinetic parameters (Cmax, t₁/₂, AUC) should be quantified via LC-MS/MS in plasma and tissues . Include histopathology of liver/kidney to evaluate off-target effects, as cinnamamides may accumulate in these organs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Methodological Answer : Systematic modifications (e.g., methyl → trifluoromethyl at the hydroxypropyl group) can enhance metabolic stability. Use molecular docking against target proteins (e.g., Bcl-2 or PARP) to prioritize analogs. For experimental validation, synthesize derivatives via parallel chemistry (e.g., 96-well plate format) and screen against panels of cancer cell lines . Include logP and polar surface area calculations to predict blood-brain barrier penetration if neurotoxicity is a concern .

Q. What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer : UPLC-MS with a C18 column (1.7 μm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradients can separate impurities at <0.1% levels. For structural identification, perform MS/MS fragmentation and compare with synthetic standards. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.